molecular formula C8H12ClN3S B15146019 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride

Cat. No.: B15146019
M. Wt: 217.72 g/mol
InChI Key: HKMLEIXLBSTVJH-UHFFFAOYSA-N
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Description

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride is a chemical compound with the molecular formula C8H12ClN3S and a molecular weight of 217.72 g/mol . This compound is characterized by the presence of a cyclopropane ring attached to a pyrimidine ring substituted with a methylsulfanyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride involves several steps. One common synthetic route includes the reaction of 2-(methylsulfanyl)pyrimidine with cyclopropanamine under specific reaction conditions. The reaction typically requires the use of a suitable solvent and a catalyst to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxide or sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methylsulfanyl group is replaced by other nucleophiles such as halides or alkoxides.

Scientific Research Applications

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(Methylsulfanyl)pyrimidin-4-yl]cyclopropan-1-amine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C8H12ClN3S

Molecular Weight

217.72 g/mol

IUPAC Name

1-(2-methylsulfanylpyrimidin-4-yl)cyclopropan-1-amine;hydrochloride

InChI

InChI=1S/C8H11N3S.ClH/c1-12-7-10-5-2-6(11-7)8(9)3-4-8;/h2,5H,3-4,9H2,1H3;1H

InChI Key

HKMLEIXLBSTVJH-UHFFFAOYSA-N

Canonical SMILES

CSC1=NC=CC(=N1)C2(CC2)N.Cl

Origin of Product

United States

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